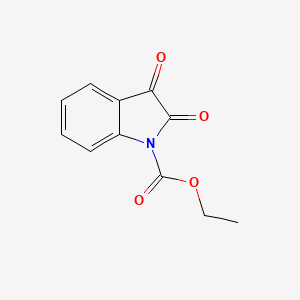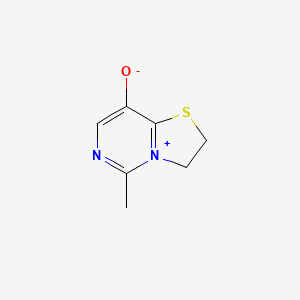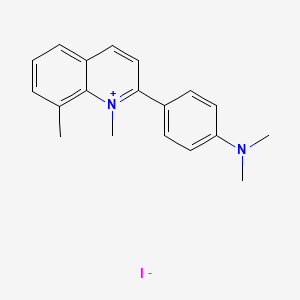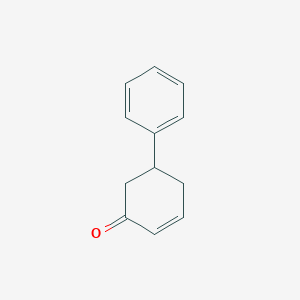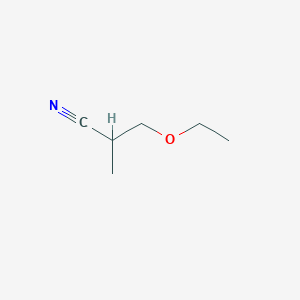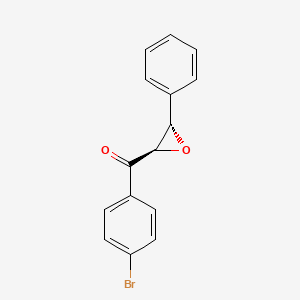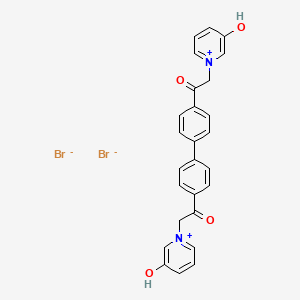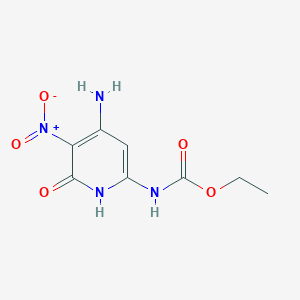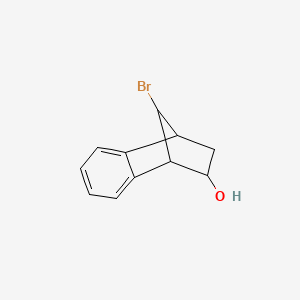
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol is a brominated derivative of 1,2,3,4-tetrahydronaphthalene. This compound is characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a tetrahydronaphthalene framework. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene derivatives. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the bromine and other reagents.
化学反応の分析
Types of Reactions
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The parent compound without the bromine and hydroxyl groups.
9-Chloro-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol: A chlorinated analog with similar reactivity.
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
The presence of both a bromine atom and a hydroxyl group in 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol imparts unique reactivity and potential biological activity compared to its analogs. These functional groups enable a wider range of chemical transformations and interactions, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
23526-81-0 |
|---|---|
分子式 |
C11H11BrO |
分子量 |
239.11 g/mol |
IUPAC名 |
11-bromotricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-ol |
InChI |
InChI=1S/C11H11BrO/c12-11-8-5-9(13)10(11)7-4-2-1-3-6(7)8/h1-4,8-11,13H,5H2 |
InChIキー |
CSJYFLLSUHDSCX-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(C1O)C3=CC=CC=C23)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


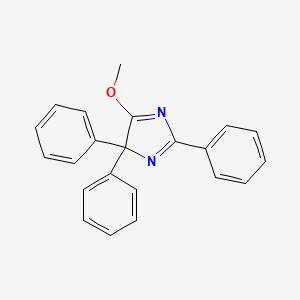
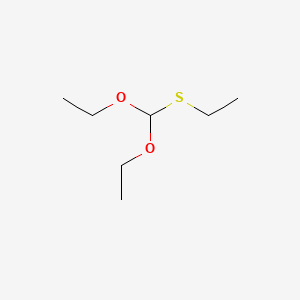
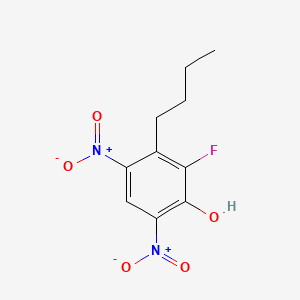
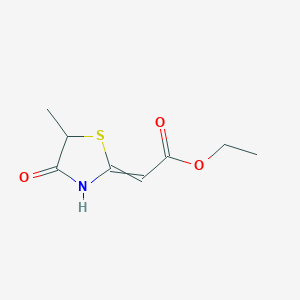

![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
